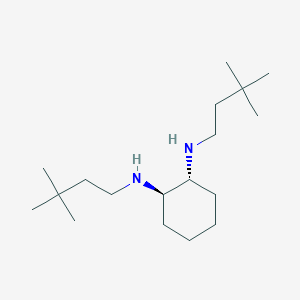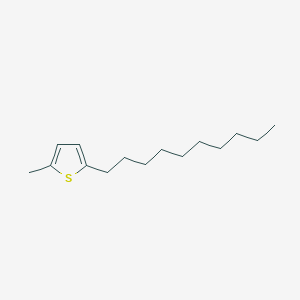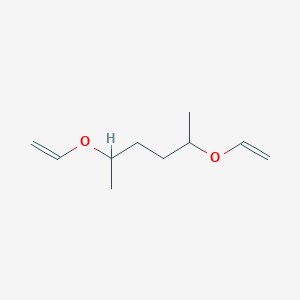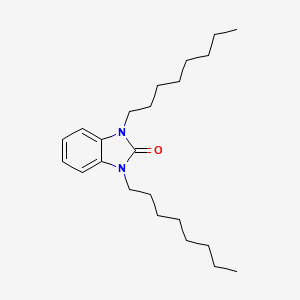
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- is a heterocyclic compound containing boron, sulfur, and oxygen atoms within its ring structure
Vorbereitungsmethoden
The synthesis of 1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- typically involves the reaction of boronic acids with thiols and alcohols under specific conditions. One common method includes the use of boronic acid derivatives, such as boronic esters, which react with thiols in the presence of a catalyst to form the oxathiaborinane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound. These methods allow for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Analyse Chemischer Reaktionen
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or halides replace one of the substituents on the ring. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique ring structure and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.
Wirkmechanismus
The mechanism of action of 1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound’s boron atom can form coordinate bonds with electron-rich sites on proteins, leading to inhibition or modulation of their activity. Additionally, the sulfur and oxygen atoms in the ring structure can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- can be compared with other similar compounds, such as 1,3,2-oxazaborinanes and 1,3,2-thiazaborinanes. These compounds share a similar ring structure but differ in the heteroatoms present in the ring.
1,3,2-Oxazaborinanes: These compounds contain nitrogen instead of sulfur in the ring structure. They exhibit different reactivity and biological activity due to the presence of nitrogen, which can form stronger hydrogen bonds and coordinate bonds with biological targets.
1,3,2-Thiazaborinanes: These compounds contain sulfur and nitrogen in the ring structure. They have unique chemical properties and reactivity compared to oxathiaborinanes, making them useful in different applications, such as catalysis and materials science.
The uniqueness of 1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- lies in its specific combination of boron, sulfur, and oxygen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
143674-23-1 |
|---|---|
Molekularformel |
C8H17BOS |
Molekulargewicht |
172.10 g/mol |
IUPAC-Name |
4,6-dimethyl-2-propan-2-yl-1,3,2-oxathiaborinane |
InChI |
InChI=1S/C8H17BOS/c1-6(2)9-10-7(3)5-8(4)11-9/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
KZLGRRDEWSFFAJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(CC(S1)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)



![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)



![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)

![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)

